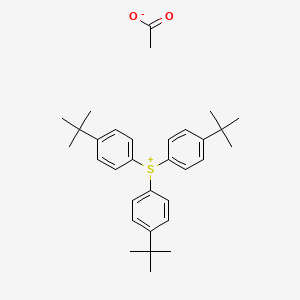
Tris(4-tert-butylphenyl)sulfanium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-tert-butylphenyl)sulfanium acetate is a chemical compound known for its unique structural properties and applications in various fields. It is characterized by the presence of three 4-tert-butylphenyl groups attached to a sulfanium ion, with an acetate counterion. This compound is often used in photoinitiators and photoacid generators due to its ability to release protons upon exposure to light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-tert-butylphenyl)sulfanium acetate typically involves the reaction of 4-tert-butylphenyl sulfide with a suitable oxidizing agent to form the sulfanium ionThe reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tris(4-tert-butylphenyl)sulfanium acetate undergoes various chemical reactions, including:
Oxidation: The sulfanium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium ion back to the corresponding sulfide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Tris(4-tert-butylphenyl)sulfanium acetate has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions and as a photoacid generator in photolithography.
Biology: Investigated for its potential use in biological imaging and as a tool for studying cellular processes.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Tris(4-tert-butylphenyl)sulfanium acetate involves the release of protons upon exposure to light. This photoacid generation process is crucial in photolithography, where the compound acts as a catalyst to initiate polymerization reactions. The molecular targets include the polymer matrix and other reactive species present in the system .
Comparison with Similar Compounds
Similar Compounds
- Triphenylsulfonium triflate
- Tris(4-tert-butylphenyl)sulfonium triflate
- Bis(4-tert-butylphenyl)iodonium triflate
Uniqueness
Tris(4-tert-butylphenyl)sulfanium acetate is unique due to its specific structural configuration, which imparts distinct photochemical properties. Compared to similar compounds, it offers enhanced stability and efficiency in photoacid generation, making it a preferred choice in applications requiring precise control over proton release .
Properties
CAS No. |
398141-41-8 |
|---|---|
Molecular Formula |
C32H42O2S |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
tris(4-tert-butylphenyl)sulfanium;acetate |
InChI |
InChI=1S/C30H39S.C2H4O2/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9;1-2(3)4/h10-21H,1-9H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
KFZDHIGEUIFHQB-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















